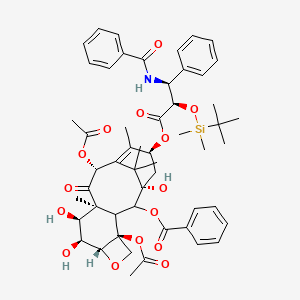

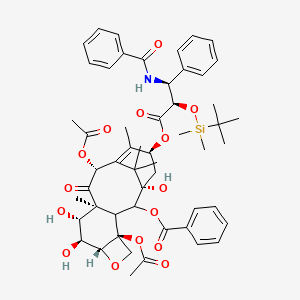

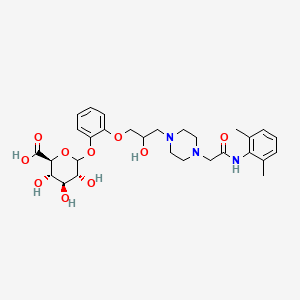

Elvucitabine-13C,15N2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Elvucitabine-13C,15N2 is an antiviral drug that has been developed for the treatment of HIV-1 infection. It is a prodrug of elvucitabine, which is a novel nucleoside reverse transcriptase inhibitor (NRTI). This compound is a highly selective and potent inhibitor of HIV-1 reverse transcriptase (RT) and is the first in its class to show efficacy in clinical trials. This compound is currently undergoing clinical trials for the treatment of HIV-1 infection and is expected to be approved for use in the near future.

Mécanisme D'action

Elvucitabine-13C,15N2 works by inhibiting the activity of HIV-1 reverse transcriptase (RT). RT is an enzyme that is responsible for the replication of HIV-1. This compound binds to the active site of RT and prevents it from carrying out its function. This prevents the replication of HIV-1 and leads to the death of the virus.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound is able to inhibit the activity of HIV-1 reverse transcriptase (RT). It has also been shown to reduce the levels of HIV-1 reverse transcriptase in the cell and to reduce the levels of HIV-1 RNA in the cell. In vivo studies have shown that this compound is able to reduce the levels of HIV-1 RNA in the blood and to reduce the levels of HIV-1 DNA in the blood.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using elvucitabine-13C,15N2 in laboratory experiments include its high selectivity and potency against HIV-1 RT and its ability to reduce the levels of HIV-1 RNA and DNA in the cell. The main limitation of using this compound in laboratory experiments is its relatively short half-life, which limits its use in long-term studies.

Orientations Futures

For elvucitabine-13C,15N2 research include exploring its potential use in combination therapies, evaluating its efficacy in different patient populations, and investigating its potential for use in the treatment of other viral infections. Additionally, further research is needed to investigate the long-term safety and efficacy of this compound, as well as its potential for use in pediatric populations. Finally, further research is needed to investigate the potential for this compound to be used in the treatment of drug-resistant HIV-1 strains.

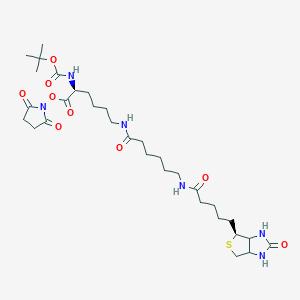

Méthodes De Synthèse

Elvucitabine-13C,15N2 is synthesized using a three-step reaction process. The first step involves the reaction of elvucitabine with 13C-labeled carbon dioxide (CO2) to form 13C-labeled elvucitabine. The second step involves the reaction of 13C-labeled elvucitabine with 15N-labeled nitrogen gas (N2) to form this compound. The third step involves the purification of this compound from the reaction mixture.

Applications De Recherche Scientifique

Elvucitabine-13C,15N2 has been used in a variety of scientific research applications. It has been used to study the structure and function of HIV-1 reverse transcriptase (RT). It has also been used to investigate the mechanism of action of HIV-1 Elvucitabine-13C,15N2s, as well as to investigate the effects of this compound on HIV-1 replication.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Elvucitabine-13C,15N2 involves the incorporation of two isotopes, 13C and 15N, into the structure of Elvucitabine. This can be achieved through a series of chemical reactions that introduce the isotopes at specific positions in the molecule.", "Starting Materials": [ "Elvucitabine", "13C-labeled reagents", "15N-labeled reagents", "Solvents", "Catalysts" ], "Reaction": [ "Step 1: Protection of the hydroxyl group on the sugar moiety of Elvucitabine using a suitable protecting group.", "Step 2: Introduction of the 13C and 15N isotopes at specific positions in the molecule using labeled reagents and appropriate reaction conditions.", "Step 3: Deprotection of the hydroxyl group to regenerate the original Elvucitabine molecule.", "Step 4: Purification of the labeled Elvucitabine using chromatography or other suitable methods.", "Step 5: Characterization of the labeled Elvucitabine using spectroscopic and analytical techniques to confirm the incorporation of the isotopes." ] } | |

Numéro CAS |

1217641-78-5 |

Formule moléculaire |

C₈¹³CH₁₀FN¹⁵N₂O₃ |

Poids moléculaire |

230.17 |

Synonymes |

4-Amino-1-[(2S,5R)-2,5-dihydro-5-(hydroxymethyl)-2-furanyl]-5-fluoro-2(1H)-pyrimidinone-13C,15N2; ACH 126443-13C,15N2; L-Fd 4C-13C,15N2; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester](/img/structure/B1140649.png)

![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)

![(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid](/img/structure/B1140662.png)